2-chloro-N-(4-methylpyrimidin-2-yl)acetamide
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Overview
Description
2-chloro-N-(4-methylpyrimidin-2-yl)acetamide is an organic compound with the molecular formula C7H8ClN3O It is a derivative of acetamide, where the acetamide group is substituted with a 2-chloro and a 4-methylpyrimidin-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-methylpyrimidin-2-yl)acetamide typically involves the reaction of 4-methylpyrimidin-2-amine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-methylpyrimidin-2-amine+chloroacetyl chloride→this compound
The reaction is usually conducted in an inert solvent, such as dichloromethane, at a low temperature to control the reaction rate and improve the yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and improves safety.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(4-methylpyrimidin-2-yl)acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: The carbonyl group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include primary and secondary amines, thiols, and alcohols. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide, at elevated temperatures.
Oxidation: Oxidizing agents, such as hydrogen peroxide or m-chloroperbenzoic acid, are used under mild conditions.
Reduction: Reducing agents, such as lithium aluminum hydride or sodium borohydride, are used in anhydrous solvents.
Major Products
Nucleophilic substitution: Substituted acetamides with various functional groups.
Oxidation: N-oxides of the original compound.
Reduction: Corresponding amines.
Scientific Research Applications
2-chloro-N-(4-methylpyrimidin-2-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antiviral activities.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Research: It serves as a tool compound in the study of enzyme inhibition and protein-ligand interactions.
Industrial Applications: It is used in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-methylpyrimidin-2-yl)acetamide depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. The chlorine atom and the pyrimidine ring play crucial roles in binding to the target molecule, often through hydrogen bonding and hydrophobic interactions. The acetamide group can also participate in additional interactions, stabilizing the compound within the active site of the target.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(4-methylpyrimidin-2-yl)acetamide
- 2-chloro-N-(4-methylpyrimidin-2-yl)benzamide
- 2-chloro-N-(4-methylpyrimidin-2-yl)propionamide
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the pyrimidine ring enhances its reactivity and binding affinity to various biological targets, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
2-chloro-N-(4-methylpyrimidin-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O/c1-5-2-3-9-7(10-5)11-6(12)4-8/h2-3H,4H2,1H3,(H,9,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAWYZAHQNNACFO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NC(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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